B-Raf inhibitor
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O2/c1-4-37-9-11-38(12-10-37)16-21-7-8-22(15-24(21)29(30,31)32)36-27(39)20-6-5-18(2)25(14-20)40-28-23-13-19(3)35-26(23)33-17-34-28/h5-8,13-15,17H,4,9-12,16H2,1-3H3,(H,36,39)(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNAOXLCVXJMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=C4C=C(N5)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744258 | |
| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315330-11-0 | |
| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Principles of B Raf Kinase Inhibition
Molecular Interaction and Kinase Domain Binding of B-Raf Inhibitors
B-Raf inhibitors function primarily as ATP-competitive agents, targeting the kinase domain (CR3) of the B-Raf protein. biorxiv.orgnih.gov This domain contains a highly conserved ATP-binding pocket. Inhibitors are designed to occupy this pocket, preventing the binding of ATP and thereby blocking the protein's kinase activity. biorxiv.orgwikipedia.org
The binding mechanism is highly dependent on the specific conformation of the kinase domain, which is regulated by the positioning of key structural elements, including the activation loop and the DFG motif (Asp-Phe-Gly). wikipedia.orgacs.org First-generation inhibitors, such as Vemurafenib (B611658) (PLX4032) and its precursor PLX4720, preferentially bind to the active "DFG-in" conformation of the B-Raf kinase. pnas.orgwikipedia.orgembopress.org In this state, which is constitutively adopted by the B-Raf V600E mutant, the inhibitor fits into the ATP-binding site, effectively blocking its function. wikipedia.org Structural studies show that these inhibitors bind in the cleft between the N- and C-lobes of the kinase domain near the hinge region. pnas.org For instance, PLX4720 establishes specific interactions within a selective pocket that is accessible in the active conformation of B-Raf. pnas.org In contrast, type II inhibitors like Sorafenib lock the kinase in an inactive "DFG-out" state, preventing the conformational changes necessary for activation. wikipedia.orgcancer.gov
Modulation of Downstream MAPK Signaling Cascade Activity
The B-Raf kinase is a central component of the MAPK pathway, which typically proceeds from RAS to RAF, then to MEK (MAP2K), and finally to ERK (MAPK). mdpi.comembopress.orgnews-medical.net Each step involves phosphorylation, where an upstream kinase activates a downstream one. B-Raf's sole known substrates are MEK1 and MEK2. nih.gov
By successfully binding to and inhibiting the B-Raf V600E mutant protein, B-Raf inhibitors prevent the phosphorylation and activation of MEK1/2. news-medical.nettandfonline.com This interruption halts the signal propagation down the cascade. Consequently, MEK is unable to phosphorylate and activate ERK. nih.gov The blockade of ERK activation is crucial, as phosphorylated ERK is responsible for activating numerous transcription factors that drive cell proliferation and survival. mdpi.com Therefore, in cancer cells harboring the B-Raf V600E mutation, these inhibitors effectively shut down this pro-survival signaling pathway. tandfonline.com
Molecular Mechanisms of B Raf Inhibitor Resistance
Intrinsic Resistance Mechanisms to B-Raf Inhibitors
Intrinsic, or primary, resistance refers to the lack of an initial response to B-Raf inhibitor therapy. This can be attributed to a variety of pre-existing factors within the tumor cells or their microenvironment that diminish the drug's effectiveness from the outset.
Epigenetic Modulations Conferring Innate Resistance
Epigenetic modifications, which alter gene expression without changing the DNA sequence, can play a significant role in innate resistance to B-Raf inhibitors. These mechanisms can lead to the upregulation of survival pathways that are functionally analogous to the MAPK pathway. nih.gov For example, overexpression of BMI1, a transcriptional repressor, has been shown to induce resistance in melanoma cells that would otherwise be sensitive to B-Raf inhibition. nih.gov Epigenetic reprogramming can also contribute to a state of "pre-resistance" by allowing for transient fluctuations in the expression of resistance-related genes. nih.gov This plasticity enables a subset of tumor cells to survive the initial drug insult. nih.govmdpi.com
Tumor Microenvironment Contributions to Primary Resistance
The tumor microenvironment can significantly influence a tumor's response to targeted therapy, including conferring innate resistance to B-Raf inhibitors. nih.govcornell.edu Stromal cells within the tumor microenvironment can secrete various growth factors, with hepatocyte growth factor (HGF) being a key mediator of primary resistance. mdpi.comnih.govcornell.edu HGF binds to its receptor, MET, on the surface of melanoma cells, leading to the reactivation of the MAPK and PI3K/AKT signaling pathways, thereby bypassing the effects of the this compound. nih.govcornell.edu Studies have shown a correlation between stromal HGF expression and innate resistance to treatment in patients with B-Raf-mutant melanoma. nih.govcornell.edu This stroma-mediated resistance is a common phenomenon, particularly against targeted agents. nih.govcornell.edu
Acquired Resistance Mechanisms to B-Raf Inhibitors
Acquired, or secondary, resistance develops after an initial period of successful tumor response to B-Raf inhibitors. nih.gov This is a near-universal phenomenon and is driven by numerous genetic and non-genetic alterations that allow the tumor to resume its growth despite continued drug administration. nih.gov
Reactivation of the MAPK Signaling Pathway
The most common mechanism of acquired resistance to B-Raf inhibitors is the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.netnih.gov Tumor cells become "addicted" to the MAPK pathway for their proliferation and survival, and upon inhibition of B-Raf, they evolve mechanisms to restore signaling through this critical cascade. researchgate.net This reactivation can occur through various alterations both upstream and downstream of B-Raf.
Activation of Alternative Survival Signaling Pathways (MAPK-Independent)
A significant mechanism of MAPK-independent resistance involves the upregulation and activation of various receptor tyrosine kinases (RTKs). These RTKs can activate alternative survival pathways, allowing cancer cells to bypass their dependency on the MAPK pathway mdpi.com. Overexpression and/or increased activation of several RTKs, including the platelet-derived growth factor receptor β (PDGFRβ), the insulin-like growth factor 1 receptor (IGF-1R), the epidermal growth factor receptor (EGFR), and c-MET, have been observed in melanoma cells with acquired resistance to B-Raf inhibitors nih.govmdpi.comnih.gov. For example, increased expression of PDGFRβ can lead to renewed proliferation and tumor growth despite B-Raf inhibition nih.govmdpi.com. Similarly, upregulation of IGF-1R and its ligand can mediate resistance to both BRAF and MEK inhibitors nih.gov. The activation of these RTKs can trigger downstream signaling cascades that promote cell survival and proliferation, rendering the cells less dependent on the B-Raf/MEK/ERK axis mdpi.com. In some contexts, loss of NF1 can also lead to increased EGFR expression and activation, creating a dependency on this pathway for survival aacrjournals.org.
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical parallel signaling cascade that promotes cell survival and proliferation. Its activation is a well-established mechanism of resistance to B-Raf inhibitors mdpi.comnih.gov. This activation can occur through several molecular alterations. Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, is a common event that leads to pathway hyperactivation researchgate.netaacrjournals.org. Activating mutations in the catalytic subunit of PI3K, PIK3CA, or in the downstream kinase AKT1, can also drive resistance by constitutively activating this survival pathway aacrjournals.orgmdpi.com. The activation of the PI3K/AKT/mTOR pathway provides an alternative route for cell survival, allowing cancer cells to evade the pro-apoptotic effects of B-Raf inhibition mdpi.com. The interplay between the MAPK and PI3K/AKT/mTOR pathways is complex, and the activation of the latter can compensate for the inhibition of the former, ultimately leading to therapeutic failure mdpi.comnih.gov.
Cell Cycle Regulation Alterations
Alterations in cell cycle regulation represent a significant mechanism by which tumor cells develop resistance to B-Raf inhibitors. These changes often uncouple the mitogen-activated protein kinase (MAPK) pathway from cell cycle control, allowing proliferation to continue despite B-Raf inhibition. Key alterations include the amplification of CCND1, which encodes Cyclin D1, and mutations in CDK4.
CCND1 Amplification:
Amplification of the CCND1 gene, leading to increased expression of Cyclin D1, is a notable mechanism of resistance. nih.govnih.gov Cyclin D1, in partnership with cyclin-dependent kinase 4 (CDK4), is crucial for the G1 to S phase transition in the cell cycle. aacrjournals.orgsemanticscholar.org Upregulation of Cyclin D1 can bypass the cell cycle arrest typically induced by B-Raf inhibitors. aacrjournals.org Studies have shown that CCND1 is amplified in a significant portion of BRAF V600E-mutated metastatic melanomas. nih.govnih.gov Overexpression of Cyclin D1 alone can increase resistance to B-Raf inhibitors, and this effect is enhanced when accompanied by the concurrent overexpression of CDK4. nih.govnih.gov
CDK4 Mutations:
Activating mutations in CDK4 are another mechanism that can contribute to this compound resistance. nih.govaacrjournals.org These mutations can make CDK4 resistant to its natural inhibitors, such as p16INK4A, leading to unchecked cell cycle progression. aacrjournals.orgsemanticscholar.org While the presence of a CDK4 mutation alone does not always confer resistance, it can significantly contribute to it, particularly when it occurs alongside CCND1 amplification. nih.govaacrjournals.org Research has identified melanoma cell lines with both BRAF V600E and CDK4 mutations that exhibit significant resistance to B-Raf inhibitors only when CCND1 is also amplified. nih.govnih.gov This suggests a cooperative role between these two alterations in driving resistance. In some cases, loss of the tumor suppressor gene CDKN2A, which encodes p16, can also contribute to resistance by activating the cell-cycle pathway. nih.gov
| Alteration | Consequence | Role in Resistance |
| CCND1 Amplification | Increased Cyclin D1 expression | Bypasses this compound-induced cell cycle arrest |
| CDK4 Mutations | Constitutive CDK4 activation | Promotes uncontrolled cell cycle progression |
| CDKN2A Loss | Decreased p16INK4A levels | Removes inhibition of CDK4/6, promoting cell cycle progression |
Adaptive Stress Responses and Metabolic Reprogramming
Tumor cells can adapt to the stress induced by B-Raf inhibitors through significant metabolic reprogramming, a key survival strategy. This involves a shift in their energy production pathways to sustain proliferation and growth in the face of targeted therapy. A prominent example of this is an increased dependence on glutamine and serine metabolism. frontiersin.org
Increased Glutamine Dependence:
A subset of melanoma cells that develop resistance to B-Raf inhibitors exhibit a switch from glycolysis to oxidative metabolism, becoming more reliant on glutamine as a primary carbon source for proliferation. nih.govnih.govproquest.com This metabolic shift is associated with increased glutamine uptake and upregulation of glutaminase (GLS), the enzyme that converts glutamine to glutamate. nih.govproquest.com This heightened dependence on glutamine metabolism renders resistant cells more sensitive to inhibitors of glutaminolysis and mitochondrial poisons. nih.govresearchgate.net The increased consumption of glutamine may not only fuel proliferation but also contribute to other cancer hallmarks like invasion and metastasis. nih.govproquest.com
Increased Serine Dependence:
In addition to glutamine, some this compound-resistant melanoma cells show an increased dependence on serine metabolism. frontiersin.org The serine biosynthesis pathway has been identified as a critical mechanism of resistance. nih.gov Proteomic analyses have revealed differential expression of serine biosynthetic enzymes such as PHGDH, PSPH, and PSAT1 in resistant cells compared to sensitive ones following treatment with a this compound. nih.gov The knockdown of PHGDH, a key enzyme in this pathway, can sensitize resistant cells to B-Raf inhibitors. frontiersin.orgnih.gov This indicates that targeting the serine biosynthesis pathway could be a potential therapeutic strategy to overcome resistance.
| Metabolic Shift | Key Enzymes/Pathways | Consequence for Resistant Cells |
| Increased Glutamine Dependence | Increased glutamine uptake, Upregulation of Glutaminase (GLS) | Increased reliance on oxidative phosphorylation, sensitivity to glutaminolysis inhibitors |
| Increased Serine Dependence | Upregulation of PHGDH, PSPH, PSAT1 | Essential for survival and proliferation, sensitivity to serine synthesis inhibitors |
Phenotypic Plasticity and Epithelial-Mesenchymal Transition
Phenotypic plasticity, particularly the process of epithelial-mesenchymal transition (EMT), has been identified as a significant contributor to acquired resistance to B-Raf inhibitors. mdpi.com EMT is a biological process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a more migratory and invasive mesenchymal phenotype.
In the context of this compound resistance, melanoma cells can undergo a phenotypic switch that results in characteristics of EMT. mdpi.com This transition is marked by changes in the expression of key EMT markers. For instance, resistant melanoma cells often show a downregulation of epithelial markers like E-cadherin and an upregulation of mesenchymal markers such as N-cadherin, Vimentin, and Fibronectin. nih.govresearchgate.net This shift is associated with a more elongated and fibroblast-like morphology in the resistant cells. researchgate.net
Functionally, this EMT-like phenotype in this compound-resistant cells is linked to increased cell motility, migration, and invasion. frontiersin.orgresearchgate.net Studies have demonstrated that resistant melanoma cells exhibit enhanced migratory and invasive capabilities compared to their parental, sensitive counterparts. researchgate.net This increased invasiveness can contribute not only to therapeutic resistance but also to tumor progression and metastasis. The miR-200c/Bmi1 axis has been implicated in this process, where the loss of miR-200c in resistant melanomas leads to the acquisition of EMT-like phenotypes. nih.gov
Immunological Escape Mechanisms in the Tumor Microenvironment
The tumor microenvironment plays a crucial role in the development of resistance to B-Raf inhibitors, and immunological escape is a key mechanism. While B-Raf inhibition can initially lead to a more favorable immune microenvironment with increased T-cell infiltration, resistant tumors often develop mechanisms to evade the immune system. nih.gov
PD-L1 Upregulation:
One of the primary immunological escape mechanisms is the upregulation of Programmed Death-Ligand 1 (PD-L1) on the surface of tumor cells. mdpi.comnih.gov The activation of the MAPK pathway in melanoma cells resistant to B-Raf inhibition promotes the expression of PD-L1. nih.gov This upregulation of PD-L1 can be reversed by inhibiting MEK and PI3K, suggesting that reactivation of these pathways in resistant tumors drives this immune evasion. nih.gov The interaction of PD-L1 with its receptor, PD-1, on activated T-cells leads to T-cell exhaustion and a suppressed anti-tumor immune response.
Myeloid-Derived Suppressor Cells (MDSCs):
Another critical component of immunological escape involves myeloid-derived suppressor cells (MDSCs). While initial treatment with B-Raf inhibitors can lead to a reduction in MDSCs in the tumor microenvironment, the development of resistance is associated with the restoration of these immunosuppressive cells. nih.govnih.govaacrjournals.org The reactivation of the MAPK pathway in resistant melanoma cells drives the production of the myeloid attractant CCL2, which in turn leads to the recruitment of MDSCs. nih.gov These MDSCs contribute to an immunosuppressive environment that can impair the efficacy of immunotherapies. nih.gov Strikingly, combining checkpoint blockade with MDSC depletion has been shown to prevent the outgrowth of this compound-resistant tumors in preclinical models. nih.gov
| Escape Mechanism | Key Molecules/Cells | Consequence |
| PD-L1 Upregulation | PD-L1 (on tumor cells), PD-1 (on T-cells) | T-cell exhaustion, suppressed anti-tumor immunity |
| MDSC Restoration | Myeloid-Derived Suppressor Cells (MDSCs), CCL2 | Creation of an immunosuppressive tumor microenvironment |
Strategies to Overcome B Raf Inhibitor Resistance
Combination Therapy Approaches Targeting Multiple Signaling Nodes
A key strategy to combat resistance involves the simultaneous inhibition of multiple targets within the cancer cell's signaling network. This approach is designed to prevent the cancer cells from adapting and finding alternative routes for growth and survival.
Co-inhibition of B-Raf and MEK Kinases
One of the most successful combination strategies involves targeting both B-Raf and MEK, two consecutive kinases in the mitogen-activated protein kinase (MAPK) pathway. tandfonline.comoncotarget.com
The rationale for combining B-Raf and MEK inhibitors is to achieve a more complete and sustained blockade of the MAPK signaling pathway. tandfonline.commdpi.com Constitutive activation of the MAPK pathway, often driven by BRAF mutations, is a critical driver of tumor growth and survival. tandfonline.commdpi.com While B-Raf inhibitors are effective, cancer cells can develop resistance by reactivating the MAPK pathway downstream of B-Raf, often through MEK. tandfonline.comnih.gov By inhibiting both B-Raf and MEK, this combination therapy aims to prevent this reactivation and overcome resistance. tandfonline.comascopubs.org This dual blockade leads to a more profound and durable inhibition of ERK, the final kinase in the MAPK cascade. tandfonline.com
Preclinical studies demonstrated that acquired resistance to B-Raf inhibitor therapy was associated with a rapid recovery of MAPK signaling, suggesting that a more complete pathway inhibition is necessary for a therapeutic effect. tandfonline.com This led to the clinical development and use of MEK inhibitors in combination with B-Raf inhibitors as a first-line treatment. tandfonline.com
Three landmark Phase III clinical trials have established the superiority of this combination approach:
The COLUMBUS trial compared the combination of Encorafenib (B612206) and Binimetinib to Vemurafenib (B611658) or Encorafenib monotherapy. tandfonline.com
The COMBI-d and COMBI-v trials evaluated the combination of Dabrafenib (B601069) and Trametinib against Dabrafenib monotherapy. tandfonline.com
The co-inhibition of B-Raf and MEK not only enhances anti-tumor activity but also helps to mitigate some of the side effects associated with this compound monotherapy, such as the development of cutaneous squamous cell carcinomas. tandfonline.com
| Clinical Trial | This compound | MEK Inhibitor | Comparator | Key Finding |
| COLUMBUS | Encorafenib | Binimetinib | Vemurafenib or Encorafenib | Superior overall survival with combination therapy. tandfonline.com |
| COMBI-d | Dabrafenib | Trametinib | Dabrafenib | Improved overall survival and higher response rate with combination. tandfonline.comoncotarget.com |
| COMBI-v | Dabrafenib | Trametinib | Dabrafenib | Confirmed superiority of combination therapy in improving survival. tandfonline.com |
Combination with Immune Checkpoint Inhibitors
Another promising strategy to overcome this compound resistance is to combine targeted therapy with immunotherapy, specifically immune checkpoint inhibitors. mdpi.comnih.govbenthamscience.com This approach leverages the distinct but complementary mechanisms of action of these two classes of drugs.
Inhibition of the B-Raf pathway has been shown to have significant immunomodulatory effects on the tumor microenvironment. mdpi.comjuniperpublishers.com BRAF-mutant melanomas often create an immunosuppressive environment to evade immune surveillance. tandfonline.com B-Raf inhibitors can help to reverse this by:
Increasing the expression of immune-stimulatory molecules and cytokines. mdpi.com
Reducing the expression of immunosuppressive molecules and cytokines such as IL-6, IL-10, and VEGF. mdpi.commdpi.comnih.gov
Enhancing the expression of melanoma differentiation antigens and HLA class I molecules, making the tumor cells more recognizable to the immune system. mdpi.com
Increasing the infiltration and activity of tumor-infiltrating T-cells , particularly CD8+ T-cells. mdpi.comfrontiersin.org
These changes can transform an immunologically "cold" tumor into a "hot" one, making it more susceptible to an anti-tumor immune response. mdpi.com The combination of a B-Raf and a MEK inhibitor has also been shown to have similar immune-stimulatory effects. mdpi.com
The immunomodulatory effects of B-Raf pathway inhibition provide a strong rationale for combining these targeted therapies with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies. mdpi.comnih.gov The goal is to create a synergistic anti-tumor effect where the this compound "primes" the tumor for an immune attack, and the immune checkpoint inhibitor "releases the brakes" on the T-cells, allowing them to effectively kill the cancer cells. nih.gov
Preclinical studies in mouse models of BRAF V600 melanoma have shown that combining B-Raf inhibition with PD-1 or PD-L1 blockade leads to a synergistic anti-tumor effect. frontiersin.org This combination resulted in increased numbers and enhanced function of tumor-infiltrating lymphocytes. frontiersin.org The therapeutic effect was found to be dependent on CD8+ T-cells. frontiersin.org
Clinical trials are actively investigating the combination of B-Raf/MEK inhibitors with immune checkpoint inhibitors. frontiersin.orgjwatch.org While early trials combining B-Raf inhibitors with the anti-CTLA-4 antibody ipilimumab showed significant toxicity, combinations with anti-PD-1 or anti-PD-L1 therapies have demonstrated more manageable safety profiles and promising efficacy. frontiersin.orgaacrjournals.org For example, a trial combining dabrafenib, trametinib, and the anti-PD-1 antibody pembrolizumab (B1139204) has shown promising results in patients with BRAFV600-mutated metastatic melanoma. jwatch.orgresearchgate.net
Combination with Receptor Tyrosine Kinase Inhibitors (e.g., EGFR, c-MET Inhibitors)
A prominent mechanism of resistance to B-Raf inhibitors involves the upregulation and activation of receptor tyrosine kinases (RTKs). nih.govaacrjournals.orgresearchgate.net These cell surface receptors can reactivate the MAPK pathway or engage parallel pro-survival pathways like the PI3K/AKT cascade, thereby circumventing the B-Raf blockade. frontiersin.orgoncotarget.com
One key player in this process is the Epidermal Growth Factor Receptor (EGFR). In certain cancers, such as BRAF-mutant colorectal cancer, inhibition of B-Raf leads to a rapid feedback activation of EGFR, which sustains downstream signaling and promotes cell survival. nih.govresearchgate.net Preclinical studies have demonstrated that combining B-Raf inhibitors with EGFR inhibitors can effectively counter this resistance mechanism. researchgate.netfiercebiotech.com For instance, in models of BRAF-mutant melanoma, the addition of an EGFR inhibitor to a this compound successfully blocked the proliferation of resistant cells. fiercebiotech.com
Another critical RTK implicated in resistance is c-MET, the receptor for hepatocyte growth factor (HGF). HGF secreted by stromal cells within the tumor microenvironment can activate c-MET on melanoma cells, leading to both MAPK and PI3K/AKT pathway activation and subsequent resistance to B-Raf inhibitors. frontiersin.orgoncotarget.comfrontiersin.org Research has shown that dual inhibition of B-Raf and c-MET can be an effective strategy. In BRAF-mutant thyroid cancer models, this combination not only overcame resistance but also reversed the epithelial-to-mesenchymal transition (EMT), a process associated with increased invasion and metastasis. curemelanoma.org Similarly, synergistic effects have been observed in BRAF-mutant melanoma cell lines when combining a this compound like vemurafenib with a c-MET inhibitor. mdpi.comresearchgate.net
| Cancer Type | Resistance Mechanism | Combination Strategy | Key Finding | Source |
|---|---|---|---|---|
| BRAF-mutant Melanoma | EGFR/SFK/STAT3 pathway upregulation | This compound + EGFR inhibitor | Cooperated to block growth of resistant cells in vitro and in vivo. | fiercebiotech.com |
| BRAF V600E Thyroid Cancer | c-MET mediated PI3K/AKT reactivation | PLX4032 (this compound) + PHA665752 (c-MET inhibitor) | Reversed EMT and overcame acquired resistance. | curemelanoma.org |
| BRAF-mutant Melanoma | c-MET expression | Vemurafenib (this compound) + Tivantinib (c-MET inhibitor) | Synergistic inhibition of cell viability in BRAF-mutant cells. | mdpi.com |
Combination with PI3K/AKT/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its activation is a well-established mechanism of resistance to B-Raf inhibitors. aacrjournals.orgfrontiersin.org When the MAPK pathway is suppressed by a this compound, cancer cells can become more reliant on PI3K/AKT signaling for survival. nih.gov This can occur through various mechanisms, including the loss of the tumor suppressor PTEN or activating mutations in PI3K and AKT. nih.govresearchgate.net
Consequently, combining B-Raf inhibitors with drugs that target the PI3K/AKT/mTOR pathway is a rational strategy to overcome resistance. Studies have shown that this approach can lead to synergistic growth inhibition in B-Raf mutant cancer cells. researchgate.net For instance, in BRAF-mutant colorectal cancer cell lines, which often exhibit high levels of PI3K/AKT pathway activation, combining the this compound analog PLX4720 with PI3K inhibitors resulted in synergistic growth inhibition. researchgate.net
Furthermore, dual PI3K/mTOR inhibitors have shown promise. In melanoma cell lines, the dual inhibitor BEZ235, when combined with a MEK inhibitor (which also targets the MAPK pathway), was more effective at preventing tumor growth than combinations with a PI3K inhibitor alone. plos.org This suggests that targeting mTOR, a key downstream node in the pathway, is a particularly effective strategy. aacrjournals.org Research indicates that dual targeting of the RAF/MEK/ERK and PI3K/AKT/mTOR pathways may be beneficial in preventing acquired drug resistance. frontiersin.org
| Cancer Type | Inhibitor Combination | Key Finding | Source |
|---|---|---|---|
| BRAF V600E Colorectal Cancer | PLX4720 (this compound) + PI3K inhibitors | Synergistic growth inhibition in cells with primary and acquired resistance. | researchgate.net |
| BRAF-mutant Melanoma | Selumetinib (MEK inhibitor) + BEZ235 (dual PI3K/mTOR inhibitor) | Enhanced inhibition of tumor growth compared to combinations with a PI3K inhibitor alone. | plos.org |
| BRAF-mutant Melanoma | BRAF/MEK inhibitors + PI3K/mTOR inhibitors | Dual targeting can significantly decrease cancer cell survival in resistant cells. | frontiersin.org |
Combination with ERK Kinase Inhibitors
Reactivation of the MAPK pathway is the most common mechanism of resistance to B-Raf inhibitors, occurring in up to 70% of cases. nih.gov Cancer cells can achieve this through various means, leading to the recovery of signaling through ERK, the final kinase in the cascade. This has led to the strategy of "vertical inhibition," where multiple points in the same pathway are targeted simultaneously.
Combining a this compound with an inhibitor of MEK, the kinase directly downstream of B-Raf, is now a standard-of-care treatment that improves outcomes compared to this compound monotherapy. nih.gov However, resistance can still emerge. Therefore, targeting ERK, the ultimate effector of the pathway, represents a promising approach to overcome resistance to both B-Raf and MEK inhibitors.
Preclinical evidence supports this strategy. The ERK inhibitor ulixertinib (B1684335) has shown efficacy in melanoma models with acquired resistance to B-Raf inhibitors, including those with resistance-conferring MEK mutations. nih.gov Furthermore, combining the ERK inhibitor ulixertinib with the this compound dabrafenib led to improved and even curative responses in BRAF-mutant melanoma xenograft models. nih.gov This vertical co-targeting of the MAPK pathway provides a robust method to suppress signaling recovery and enhance apoptotic responses.
Combination with Apoptosis Modulators (e.g., MCL-1 Inhibitors)
Cancer cells often evade programmed cell death, or apoptosis, as a survival mechanism. A key way they achieve this during this compound therapy is by overexpressing anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family. frontiersin.org One of the most critical of these is Myeloid Cell Leukemia-1 (MCL-1).
Treatment with B-Raf inhibitors, either alone or in combination with MEK inhibitors, can lead to the upregulation of MCL-1 in melanoma cells. nih.govnih.gov This increased expression of MCL-1 confers resistance by preventing the induction of apoptosis. nih.govresearchgate.net Studies have demonstrated that melanoma cells resistant to B-Raf inhibitors exhibit massive expression of MCL-1, and patient tumor biopsies taken after treatment also show its overexpression. nih.govnih.gov
This dependency on MCL-1 creates a therapeutic vulnerability. Targeting MCL-1 with specific inhibitors, a class of drugs known as BH3 mimetics, can restore the ability of B-Raf inhibitors to kill cancer cells. In preclinical studies, silencing MCL-1 with siRNA or using a pharmacological MCL-1 inhibitor completely sensitized resistant melanoma cells to the growth-suppressing and apoptosis-inducing effects of B-Raf inhibitors. nih.govnih.gov The MCL-1 inhibitor AZD5991, when combined with BRAF or MEK inhibitors, has been shown to be synthetic lethal in melanoma, driving profound tumor cell death. researchgate.netfiercebiotech.com This combination approach has proven effective in vitro and in in-vivo xenograft models of vemurafenib-resistant melanoma. nih.govfiercebiotech.com Research also suggests that the timing of administration may be critical, with a sequence of a this compound followed by an MCL-1 inhibitor showing particular efficacy. curemelanoma.org
| Cancer Model | Inhibitor Combination | Key Finding | Source |
|---|---|---|---|
| Vemurafenib-resistant A375 melanoma xenografts | Vemurafenib + Mcl-1 inhibitor (or siRNA) | Substantial tumor growth inhibition and diminished Mcl-1 levels. | nih.govnih.gov |
| BRAF-mutant melanoma cells | BRAF/MEK inhibitors + AZD5991 (MCL-1 inhibitor) | Synergistic combination that effectively eliminated melanoma cells. | fiercebiotech.com |
| BRAF-mutant colorectal cancer cells | Vemurafenib + S63845 (MCL-1 inhibitor) | Modest increase in apoptosis. | aacrjournals.org |
| Melanoma mouse models | BRAF inhibitor followed by an MCL-1 inhibitor | Successfully shrank tumors, with some mice showing no recurrence. | curemelanoma.org |
Exploration of Novel Combinatorial Therapeutic Modalities (e.g., Histone Deacetylase Inhibitors, Pro-oxidative Agents)
Beyond targeting well-defined signaling pathways, researchers are exploring other vulnerabilities in this compound-resistant cells. One such area is epigenetic regulation. Histone deacetylase (HDAC) inhibitors, which can alter gene expression, have shown potential in overcoming resistance. The combination of the this compound encorafenib and the HDAC inhibitor panobinostat (B1684620) was found to synergistically induce apoptosis in melanoma cells by inhibiting PI3K activity and reducing the levels of anti-apoptotic proteins. Similarly, the HDAC inhibitor vorinostat (B1683920) enhanced the sensitivity of resistant melanoma cells to dabrafenib and trametinib, in part by increasing reactive oxygen species (ROS). The development of dual B-Raf and HDAC inhibitors is also being pursued as a novel strategy.
Another innovative approach involves exploiting the altered metabolism of resistant cells. This compound treatment can induce a state of oxidative stress. researchgate.net Resistant cells adapt to this by upregulating antioxidant enzymes to survive. This creates a dependency that can be targeted. mdpi.com Combining B-Raf inhibitors with pro-oxidative agents, which further increase ROS levels, can push these cells beyond their survival threshold. researchgate.netmdpi.com For example, the pro-oxidative drug elesclomol (B1671168) has been shown to increase intracellular ROS and induce cell death in vemurafenib-resistant melanoma models. This strategy aims to turn a cellular adaptation into a fatal weakness.
Development of Next-Generation B-Raf Inhibitors
In parallel with developing combination strategies, a major focus is on creating new B-Raf inhibitors that can overcome the limitations of earlier generations. The primary goal is to effectively target the resistance mechanisms at their source, particularly the formation of RAF dimers.
Pan-RAF Inhibitors Targeting Dimerization
First-generation B-Raf inhibitors like vemurafenib and dabrafenib are effective against the monomeric form of the BRAF V600E mutant protein. nih.gov However, a key mechanism of resistance is the formation of B-Raf dimers (either with another B-Raf protein or with C-Raf), which are insensitive to these drugs. This dimerization can be driven by upstream signals, such as RAS mutations, or by alterations in the B-Raf gene itself.
To counter this, next-generation "pan-RAF" inhibitors have been developed. These drugs are designed to inhibit all RAF isoforms (A-RAF, B-Raf, C-Raf) and, crucially, to block the catalytic activity of both protomers within a RAF dimer. researchgate.net
Examples of these next-generation inhibitors include lifirafenib (B606056) (BGB-283) and PLX8394.
Lifirafenib is a potent, reversible pan-RAF inhibitor that has shown clinical activity in patients with BRAF and KRAS mutated solid tumors. fiercebiotech.com Preclinical studies show that combining lifirafenib with a MEK inhibitor has a strong synergistic effect in suppressing the proliferation of KRAS-mutant cancer cells, a setting where first-generation B-Raf inhibitors are ineffective or even detrimental.
PLX8394 is another next-generation inhibitor termed a "paradox breaker." curemelanoma.org It is designed to selectively inhibit BRAF-containing dimers without causing the "paradoxical activation" of the MAPK pathway seen with first-generation inhibitors in BRAF wild-type cells. This property may lead to improved safety and efficacy. PLX8394 has been shown to overcome resistance mediated by BRAF splice variants and can suppress the growth of vemurafenib-resistant cells.
These advanced inhibitors, often used in combination with MEK inhibitors, represent a critical evolution in targeted therapy, aiming to provide more durable responses by directly addressing the biochemical mechanisms of resistance. fiercebiotech.com
| Compound Name | Type | Mechanism of Action | Key Advantage | Source |
|---|---|---|---|---|
| Lifirafenib (BGB-283) | Pan-RAF Inhibitor | Inhibits RAF family kinases including active dimers. | Activity in both BRAF- and RAS-mutant cancers; synergistic with MEK inhibitors. | fiercebiotech.com |
| PLX8394 | Pan-RAF Inhibitor (Paradox Breaker) | Inhibits ERK signaling by disrupting BRAF-containing dimers. | Avoids paradoxical MAPK pathway activation; overcomes resistance from BRAF splice variants. | |
| LY3009120 | Pan-RAF Inhibitor | Inhibits all RAF isoforms and active dimers. | Leads to anti-tumor activities in RAS or BRAF mutant cancers. |
Brain-Penetrant Inhibitors
A significant challenge in the treatment of BRAF-mutant cancers, particularly melanoma, is the high incidence of brain metastases. acs.org First-generation B-Raf inhibitors, while effective against systemic disease, have demonstrated limited efficacy in treating tumors within the central nervous system (CNS). acs.orgnih.gov This limitation is largely attributed to their poor penetration of the blood-brain barrier (BBB), a semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. acs.orgnih.gov Factors contributing to the poor BBB penetration of early inhibitors like vemurafenib, dabrafenib, and encorafenib include high molecular weight, a high number of hydrogen bond donors, and their susceptibility to being actively removed from the brain by efflux transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). acs.orgfrontiersin.org
To address this critical unmet need, research has focused on the rational design of next-generation B-Raf inhibitors with enhanced brain permeability. The key strategy involves optimizing physicochemical properties, such as reducing molecular weight and the number of hydrogen bond donors, to improve the ability of the compound to cross the BBB. acs.org Several promising brain-penetrant B-Raf inhibitors have emerged from these efforts and are under clinical investigation.
One such agent is PF-07284890 (also known as ARRY-461) , a potent, brain-penetrant this compound. acs.orgnih.gov Developed through structure-based drug design, it has demonstrated high brain penetrance and the ability to cause tumor regression in both subcutaneous and intracranial preclinical models. acs.orgnih.gov This has led to its evaluation in a Phase 1 clinical trial for patients with BRAF V600-mutant solid tumors, including those with CNS involvement. acs.orgnih.govresearchgate.net
Another advanced compound is PF-07799933 (ARRY-440) , a selective, pan-mutant BRAF inhibitor that is also brain-penetrant. nih.gov This inhibitor is designed to be effective against a wider range of BRAF mutations (Class I, II, and III) and to overcome resistance mechanisms involving RAF dimerization. nih.govaacrjournals.org Preclinical studies showed it could inhibit the growth of tumors with acquired resistance to current RAF inhibitors. nih.gov A first-in-human clinical trial using a novel, pharmacokinetics-informed dose escalation design demonstrated that PF-07799933, alone or with a MEK inhibitor, was well-tolerated and resulted in confirmed responses, both systemically and in the brain, in patients with treatment-refractory BRAF-mutant cancers. nih.gov
ABM-1310 is another novel, small-molecule this compound with preclinical evidence of high BBB penetration. ascopubs.org It has been evaluated in a Phase 1 study in patients with advanced BRAF V600-mutated solid tumors, including primary CNS tumors and those who had failed previous BRAF/MEK inhibitor therapy. ascopubs.org Interim results showed the drug was well-tolerated and demonstrated preliminary efficacy. ascopubs.org
Finally, an investigational agent referred to as Compound Ia has been characterized as a brain-permeable, "paradox breaker" this compound. nih.gov It was designed to avoid the paradoxical activation of the MAPK pathway and showed superior activity compared to approved inhibitors in preclinical models of acquired resistance and brain metastases. nih.gov Its high CNS penetration is attributed to its lower molecular weight and limited interaction with P-glycoprotein efflux pumps. researchgate.net
The development of these next-generation inhibitors represents a crucial strategy to overcome the sanctuary of the brain, a common site of relapse for patients on targeted therapy.
Interactive Data Table: Brain-Penetrant B-Raf Inhibitors
| Compound Name | Other Designations | Key Features | Clinical Trial Identifier |
| PF-07284890 | ARRY-461 | Potent, selective BRAFV600E inhibitor; High brain penetration. acs.orgnih.gov | NCT04543188 acs.orgnih.gov |
| PF-07799933 | ARRY-440 | Pan-mutant BRAF inhibitor; Brain-penetrant; Overcomes dimer-mediated resistance. nih.govaacrjournals.org | NCT05355701 nih.gov |
| ABM-1310 | N/A | High blood-brain barrier penetration. ascopubs.org | NCT04190628 ascopubs.org |
| Compound Ia | N/A | Paradox breaker; High CNS penetration; Active in resistant models. nih.gov | Preclinical nih.gov |
Re-challenge Therapy Strategies
Re-challenge therapy is an emerging strategy for patients with BRAF-mutant melanoma who have progressed on initial treatment with B-Raf and MEK inhibitors. The approach involves re-introducing a this compound, typically in combination with a MEK inhibitor, after a period of intervening therapy, most commonly with immune checkpoint inhibitors. frontiersin.orgnih.gov
The rationale for this strategy is multifaceted. It is hypothesized that tumors that develop resistance to targeted therapy may, in the absence of the drug, lose some of the specific resistance mechanisms they acquired. When a different selective pressure is applied (e.g., immunotherapy), the clonal populations within the tumor may evolve, potentially restoring sensitivity to the initial targeted agents. This "drug holiday" may allow for a subsequent response when the targeted therapy is re-introduced. nih.gov
Another multicenter retrospective analysis of 51 patients who were retreated with a BRAF/MEK inhibitor combination after progressing on both prior kinase inhibitors and immunotherapy reported a median PFS of 5.9 months and a median OS of 9.3 months. frontiersin.org Similarly, a study presented at the 2020 ASCO meeting involving 90 patients who received a third-line BRAF/MEK inhibitor re-challenge (after first-line targeted therapy and second-line immunotherapy) showed an ORR of 27%. jhoponline.com
These findings suggest that re-challenge with targeted therapy is a viable option that can provide palliation and disease control for heavily pre-treated patients with advanced BRAF-mutant cancers who have exhausted other standard options. nih.govjhoponline.com
Preclinical and Translational Research Methodologies in B Raf Inhibitor Studies
In vitro Cell Culture Models for Resistance Mechanism Elucidation
In vitro cell culture models are fundamental tools for investigating the molecular mechanisms that drive resistance to B-Raf inhibitors. These systems allow for controlled, high-throughput experiments to dissect cellular signaling pathways and evaluate novel therapeutic strategies in a reproducible manner.
Development of Acquired Resistance Cell Lines
A primary method for studying acquired resistance is the generation of drug-resistant cell lines in the laboratory. This is typically achieved by exposing B-Raf mutant cancer cell lines, such as the A375 or SK-MEL-28 melanoma lines, to a B-Raf inhibitor over a prolonged period. nih.gov The process generally involves continuous culture with gradually increasing concentrations of the inhibitor. nih.gov For example, melanoma cell lines have been made resistant by starting with low doses of an inhibitor like vemurafenib (B611658) or PLX4720 and doubling the concentration every few weeks until the cells can proliferate efficiently in the presence of high drug concentrations. nih.govaacrjournals.org This dose-escalation method mimics the selective pressure that tumors face in patients undergoing targeted therapy, leading to the survival and expansion of clones that have developed mechanisms to bypass the drug's effects. oncotarget.com
Another approach is a pulsed treatment strategy, where cells are exposed to the inhibitor for a period and then allowed to recover in drug-free media. While this may not perfectly mirror clinical administration, it can reveal distinct resistance mechanisms and dependencies.
The table below summarizes methodologies used to generate this compound-resistant cell lines from various parental lines.
| Parental Cell Line | B-Raf Mutation | Method of Resistance Induction | Resultant Resistant Line(s) | Reference(s) |
| A375 (Melanoma) | V600E | Continuous exposure to serially increasing concentrations of vemurafenib for 3 months. | A375R1 (and other clones) | aacrjournals.org |
| A375, WM9 (Melanoma) | V600E | Culture in the presence of increasing concentrations of vemurafenib, starting from 0.05 µM and doubling every two weeks. | A375-R, WM9-R | nih.gov |
| VACO432 (Colorectal Cancer) | V600E | Continuous treatment with 3 µmol/L vemurafenib plus 10 µg/mL cetuximab or 1 µmol/L selumetinib. | VACO-RE, VACO-RM | |
| SK-MEL-5, SK-MEL-28, A375 (Melanoma) | V600E | Escalating concentrations of PLX4032 over >6 months. | SK-MEL-5R, SK-MEL-28R, A375R | oup.com |
Functional Assays for Pathway Reactivation and Survival
Once resistant cell lines are established, a battery of functional assays is employed to understand the molecular changes that confer resistance. These assays are critical for identifying the specific pathways that are reactivated or newly activated, allowing the cancer cells to survive and proliferate despite B-Raf inhibition.
Pathway Reactivation Analysis: The most common mechanism of resistance is the reactivation of the MAPK pathway or activation of parallel survival pathways like the PI3K/AKT pathway.
Western Blotting: This is a cornerstone technique used to measure the phosphorylation status of key signaling proteins. Increased phosphorylation of ERK (p-ERK), MEK (p-MEK), and AKT (p-AKT) in resistant cells, even in the presence of a this compound, is a clear indicator of pathway reactivation. nih.govplos.org
Reverse-Phase Protein Arrays (RPPA): This high-throughput immunoassay allows for the simultaneous measurement of hundreds of total and phosphorylated proteins, providing a broad overview of pathway activation states across multiple resistant clones or conditions. aacrjournals.orgnih.gov
Cell Viability and Proliferation Assays: These assays quantify the extent of drug resistance by measuring the ability of cells to grow and divide.
Colorimetric/Fluorometric Assays: Assays such as MTT, Sulforhodamine-B (SRB), WST1, and CCK8 measure metabolic activity as a surrogate for cell viability and are used to determine the half-maximal inhibitory concentration (IC50) of a drug. oncotarget.commdpi.comnih.gov
Luminescence-Based Assays: The CellTiter-Glo assay measures intracellular ATP levels, providing a highly sensitive readout of cell viability. researchgate.net
Apoptosis and Cell Death Assays: These assays determine whether resistance is mediated by an evasion of programmed cell death.
Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry, this method distinguishes between live, apoptotic, and necrotic cells. nih.govnih.gov
Caspase Activity Assays: Luminescence-based assays like Caspase-Glo 3/7 measure the activity of executioner caspases, which are central to apoptosis. researchgate.net
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of lytic cell death or necrosis. d-nb.info
Migration and Invasion Assays: Resistance to B-Raf inhibitors has been linked to a more aggressive, invasive phenotype.
Transwell Assays: These assays, also known as Boyden chamber assays, quantify the ability of cells to migrate through a porous membrane (for migration) or a membrane coated with extracellular matrix components (for invasion). oncotarget.cominotiv.com
Wound Healing/Scratch Assays: A "scratch" is made in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time, often using time-lapse microscopy. mdpi.cominotiv.com
The following table outlines key functional assays used in this compound resistance studies.
| Assay Type | Specific Method(s) | Purpose | Reference(s) |
| Pathway Analysis | Western Blotting, Reverse-Phase Protein Array (RPPA) | To detect reactivation of MAPK (p-ERK, p-MEK) and PI3K/AKT (p-AKT) signaling pathways. | nih.govplos.orgaacrjournals.org |
| Cell Viability | MTT, SRB, WST1, CCK8, CellTiter-Glo | To quantify cell proliferation and determine drug sensitivity (IC50 values). | oncotarget.commdpi.comnih.govresearchgate.net |
| Apoptosis | Annexin V/PI Staining, Caspase-Glo Assays | To measure the rate of programmed cell death and assess evasion of apoptosis. | nih.govresearchgate.netnih.gov |
| Cell Migration | Transwell Assays, Wound Healing/Scratch Assays | To evaluate changes in the migratory and invasive potential of resistant cells. | oncotarget.commdpi.cominotiv.com |
| Cell Cycle | Flow Cytometry (DNA content) | To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). | pnas.org |
In vivo Animal Models for Therapeutic Evaluation
To validate in vitro findings and evaluate therapeutic efficacy in a more complex biological system, researchers rely on in vivo animal models. These models, primarily involving immunodeficient mice, are indispensable for assessing a drug's impact on tumor growth, metastasis, and the tumor microenvironment.
Xenograft Models with Human Tumor Cell Lines
The most established in vivo method is the cell line-derived xenograft (CDX) model. In this approach, cultured human tumor cells (both inhibitor-sensitive parental lines and their derived resistant counterparts) are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice). aacrjournals.orgpnas.org Once tumors are established and reach a palpable size, the mice are treated with the this compound, alone or in combination with other agents. aacrjournals.orgaacrjournals.org
Researchers monitor tumor volume over time to assess treatment response. aacrjournals.org A significant reduction in tumor growth or even regression in mice bearing sensitive-cell tumors, compared to minimal or no effect in those with resistant-cell tumors, confirms the resistant phenotype in vivo. aacrjournals.org These models are crucial for testing whether combination therapies, identified through in vitro screens, can overcome resistance and inhibit tumor growth in a living organism. aacrjournals.orgaacrjournals.org Following the experiment, tumors can be excised for further analysis, such as immunohistochemistry to confirm pathway inhibition (e.g., staining for p-ERK) or molecular profiling to study how the tumor evolved under drug pressure. plos.orgaacrjournals.org
Patient-Derived Xenograft (PDX) Models for Personalized Preclinical Trials
Patient-derived xenograft (PDX) models represent a more advanced and clinically relevant preclinical tool. These models are created by directly implanting fresh tumor tissue from a patient's surgery or biopsy into highly immunodeficient mice, such as NOD-scid gamma (NSG) mice. aacrjournals.orgnih.gov A key advantage of PDX models is that they better retain the genetic and histological characteristics of the original patient tumor, including its cellular heterogeneity and architecture. nih.govaacrjournals.org
For this compound studies, PDX models are often established from patients whose tumors have progressed on therapy. aacrjournals.orgnih.gov These "avatar" models, which carry the patient's specific resistance mechanisms, can be expanded into a cohort of mice. This allows for the execution of "preclinical trials" where multiple second-line or combination therapies can be tested in parallel on the same resistant tumor. aacrjournals.orgresearchgate.net For instance, if a PDX model shows MET amplification, a combination of a this compound and a MET inhibitor can be evaluated. aacrjournals.org This approach allows researchers to identify effective personalized therapeutic strategies based on the specific molecular makeup of a resistant tumor, providing a strong rationale for subsequent clinical trials. aacrjournals.orgaacrjournals.org
Advanced Molecular Profiling Techniques for Resistance Biomarker Identification
Identifying the molecular alterations that drive resistance is a critical goal of preclinical research. Advanced molecular profiling techniques provide a comprehensive, unbiased view of the genomic, transcriptomic, and proteomic changes that occur in tumors as they become resistant to B-Raf inhibitors.
Genomic Profiling:
Next-Generation Sequencing (NGS): This technology is used for comprehensive genomic analysis. Targeted NGS panels can assess hundreds of cancer-related genes to identify secondary mutations (e.g., in NRAS or MEK1), gene amplifications (e.g., BRAF, MET), or deletions of tumor suppressor genes (e.g., PTEN) that arise in resistant tumors. aacrjournals.orgnih.govdovepress.com Whole-exome or whole-genome sequencing provides an even broader, unbiased search for resistance drivers.
Single-Cell Genomics: Analyzing the genetic profile of individual cells within a tumor has revealed significant intratumoral heterogeneity. oup.com This approach can identify pre-existing resistant subclones and map the parallel evolutionary paths that different cells take to acquire resistance under drug pressure. oup.comnih.gov
Circulating Tumor DNA (ctDNA) Analysis: Liquid biopsies that analyze ctDNA from a patient's blood plasma allow for longitudinal monitoring of tumor evolution. crownbio.com Techniques like digital PCR or BEAMing can detect the emergence of resistance mutations in real-time, often before resistance is clinically apparent. d-nb.infocrownbio.com
Proteomic and Phosphoproteomic Profiling:
Mass Spectrometry (MS)-Based Proteomics: This powerful technique provides a global, quantitative analysis of the entire proteome. Comparing the proteomes of sensitive and resistant cells can reveal shifts in protein expression associated with resistance, such as changes in cytoskeletal regulation or metabolic pathways. frontiersin.orgembopress.orgacs.org
Phosphoproteomics: A specialized application of MS, phosphoproteomics focuses on identifying and quantifying thousands of protein phosphorylation events. nih.govfrontiersin.org This provides a direct, functional readout of kinase activity and signaling pathway dynamics, allowing researchers to map the complex rewiring of signaling networks (e.g., MAPK, PI3K, PKC) that occurs during the development of resistance. frontiersin.orgembopress.org
Reverse-Phase Protein Arrays (RPPA): As mentioned previously, RPPAs are used to complement genomic data by providing a functional assessment of pathway activation status at the protein level, which is crucial for designing rational combination therapies in PDX models. aacrjournals.orgnih.gov
The table below summarizes key molecular profiling techniques and their applications in this compound resistance research.
| Technique Category | Specific Method | Information Gained | Application in Resistance Studies | Reference(s) |
| Genomics | Next-Generation Sequencing (NGS) | Identifies mutations, copy number alterations (amplifications, deletions), and gene fusions. | Discovery of secondary mutations (NRAS, MEK1) and gene amplifications (BRAF, MET) in resistant tumors. | aacrjournals.orgnih.govdovepress.com |
| Single-Cell Sequencing | Reveals genetic diversity and clonal evolution within a single tumor. | Tracking the emergence and selection of different resistant subclones under therapy. | oup.comnih.gov | |
| Proteomics | Mass Spectrometry (MS) Proteomics | Quantifies global changes in protein expression levels. | Identifying shifts in metabolic pathways, EMT markers, and other protein networks. | embopress.orgacs.org |
| Phosphoproteomics | Quantifies changes in protein phosphorylation on a global scale. | Mapping the reactivation and rewiring of kinase signaling pathways (MAPK, PI3K/AKT). | nih.govfrontiersin.org | |
| Reverse-Phase Protein Arrays (RPPA) | Measures levels of selected total and phosphorylated proteins. | Validating pathway activation status to guide combination therapy in PDX models. | aacrjournals.orgaacrjournals.org | |
| Liquid Biopsy | ctDNA Analysis | Detects tumor-specific genetic alterations in blood plasma. | Non-invasive, longitudinal monitoring for the emergence of resistance mutations. | d-nb.infocrownbio.com |
Genomic Sequencing for Mutational Analysis
Genomic sequencing is fundamental in the research of B-Raf inhibitors, serving to identify BRAF gene mutations that determine sensitivity or resistance to these drugs. While the BRAF V600E mutation is the most common and a primary therapeutic target, other mutations can also affect inhibitor efficacy. cincinnatichildrens.orguu.nl Next-generation sequencing (NGS) has become a critical tool, enabling a thorough analysis of the BRAF gene and others in the mitogen-activated protein kinase (MAPK) signaling pathway. plos.orgspringermedizin.de This technology allows researchers to detect not only primary BRAF mutations but also secondary resistance mechanisms that emerge during treatment, such as BRAF amplifications and alternative splicing. frontiersin.orguzh.ch
A significant advantage of NGS is its capacity to test for multiple gene mutations simultaneously with a minimal amount of DNA. springermedizin.de This is crucial for identifying co-occurring mutations in genes like NRAS, KRAS, MEK1, and PTEN, which can activate downstream pathways and circumvent the effects of B-Raf inhibition. uzh.chnih.govaacrjournals.org For example, activating mutations in NRAS or loss-of-function mutations in PTEN can sustain MAPK or activate PI3K/AKT signaling, respectively, rendering B-Raf inhibitors ineffective. nih.govaacrjournals.orgoncotarget.com The identification of these genomic alterations provides a comprehensive molecular profile of a tumor, which is essential for predicting treatment response and understanding resistance. mayocliniclabs.com Studies have shown that while some testing kits can detect common BRAF V600 mutations, NGS identifies a significantly higher number of total mutations, including those outside of the V600 codon, which would otherwise be missed. springermedizin.denih.gov
| Gene | Type of Alteration | Implication for this compound Therapy |
| BRAF | V600E/K Mutation | Confers sensitivity; primary target of inhibitors. cincinnatichildrens.org |
| BRAF | Amplification | A mechanism of acquired resistance leading to increased mutant protein. frontiersin.orguzh.ch |
| BRAF | Splice Variants | A common mechanism of acquired resistance that allows for dimerization and pathway reactivation. uzh.chnih.gov |
| NRAS/KRAS | Activating Mutation | Can reactivate the MAPK pathway, leading to acquired resistance. uzh.choncotarget.com |
| MEK1/2 | Activating Mutation | A downstream mutation that bypasses B-Raf inhibition. uzh.chaacrjournals.org |
| PTEN | Loss-of-function Mutation | Activates the parallel PI3K/AKT pathway, conferring resistance. nih.govaacrjournals.org |
Proteomic Analysis for Signaling Pathway Activation
Proteomic analysis offers a functional view of how cells respond to B-Raf inhibitors by measuring changes in protein expression and phosphorylation, which indicate the activation state of signaling pathways. frontiersin.org Techniques such as mass spectrometry are used to quantify thousands of phosphorylation events, providing insight into the complex biochemical reconfiguration that occurs as tumors develop resistance. frontiersin.orgfrontiersin.org A central theme in acquired resistance is the reactivation of the MAPK pathway despite the continued presence of a this compound. frontiersin.org This is often observed as sustained or recovered phosphorylation of MEK and ERK. uu.nl
One of the key mechanisms of resistance identified through proteomics is the feedback activation of receptor tyrosine kinases (RTKs) like EGFR, PDGFR, and IGF-1R. frontiersin.orgaacrjournals.org Inhibition of the B-Raf pathway can lead to the upregulation of these receptors, which in turn reactivates MAPK and/or PI3K/AKT signaling, promoting cell survival. aacrjournals.orgfrontiersin.org Furthermore, proteomic studies have correlated changes in the phosphoproteome with alterations in the proteome to better define the activity of regulatory kinases. frontiersin.org This has led to the identification of novel phosphorylation-based signaling events and targets involved in processes like cytoskeletal regulation and cell adhesion that are altered in the drug-resistant state. frontiersin.orgembopress.org For instance, phosphoproteomic analysis has identified FAM129B as a protein whose phosphorylation is regulated by B-Raf signaling and is important for controlling melanoma cell invasion. nih.gov
| Protein/Pathway | Change in Resistant Cells | Consequence for this compound Therapy |
| p-MEK / p-ERK | Sustained or increased phosphorylation | Indicates reactivation of the MAPK pathway, leading to resistance. uu.nl |
| Receptor Tyrosine Kinases (e.g., EGFR, PDGFRβ, IGF-1R) | Upregulation and activation | Drives reactivation of MAPK and/or PI3K/AKT pathways. aacrjournals.orgfrontiersin.org |
| PI3K/AKT Pathway | Increased phosphorylation/activation | Bypasses B-Raf inhibition to promote cell survival. aacrjournals.orgoncotarget.com |
| CRAF | Elevated protein levels | Can reactivate ERK signaling through a post-transcriptional mechanism. oncotarget.com |
| Cell Adhesion & Cytoskeletal Proteins | Altered expression and phosphorylation | Associated with a switch to a more invasive, resistant phenotype. frontiersin.orgembopress.org |
Liquid Biopsy for Real-time Monitoring of Resistance Evolution
Liquid biopsy is a minimally invasive methodology that allows for the real-time monitoring of tumor evolution and resistance to B-Raf inhibitors. mdpi.com This is primarily achieved by analyzing circulating tumor DNA (ctDNA) from plasma samples. d-nb.info Techniques such as droplet digital PCR (ddPCR) and NGS are used to detect and quantify specific mutations in ctDNA, providing a snapshot of the tumor's genetic landscape without the need for an invasive tissue biopsy. mdpi.commedicaljournalssweden.se
The clinical utility of liquid biopsy lies in its ability to track the emergence of resistance mutations longitudinally. nih.gov Studies have shown that changes in the levels of mutant BRAF in ctDNA correlate with treatment response; a decrease often signals an effective therapy, while a rise can predate clinical or radiographic disease progression. oncotarget.comresearchgate.net The detection of known resistance-conferring mutations in genes like MEK1 or NRAS in the ctDNA can provide an early warning of developing resistance, potentially allowing for a change in therapeutic strategy. oncotarget.comresearchgate.net Furthermore, liquid biopsy can reveal the heterogeneity of resistance mechanisms, where multiple different mutations may emerge in distinct tumor subclones within the same patient. d-nb.info This highlights a significant clinical challenge but also underscores the power of ctDNA analysis to provide a more comprehensive overview of a patient's total tumor burden compared to a single tissue biopsy. d-nb.info
| Analyte | Methodology | Information Gained | Clinical Application |
| Circulating Tumor DNA (ctDNA) | ddPCR, NGS | Detection and quantification of specific driver and resistance mutations (BRAF, NRAS, MEK1). medicaljournalssweden.senih.gov | Real-time monitoring of tumor burden, treatment response, and the early detection of acquired resistance. oncotarget.comresearchgate.net |
| Circulating Tumor Cells (CTCs) | CellSearch® System | Enumeration and genetic/copy number analysis of whole tumor cells. nih.gov | Prognostic biomarker; higher counts can be associated with a higher risk of disease progression. mdpi.comnih.gov |
| Exosomes | (Not detailed in sources) | Potential analysis of tumor-derived RNA and proteins. | An emerging area of research for monitoring resistance. mdpi.com |
Future Directions and Emerging Research Frontiers
The landscape of B-Raf inhibitor therapy is rapidly evolving, with ongoing research focused on overcoming resistance, discovering novel therapeutic strategies, and personalizing treatment approaches.
Q & A
Q. What experimental methods are used to determine the IC50 of B-Raf inhibitors in preclinical studies?
To calculate IC50 values, ELISA-based kinase assays are commonly employed. These involve incubating purified B-Raf (wild-type or mutant, e.g., V600E) with inhibitors at varying concentrations. Dose-response curves are generated using a four-parameter logistic model (e.g., GraphPad Prism) to derive IC50. For cellular efficacy, proliferation assays (e.g., in Ba/F3 or A375 cells) measure inhibition of ERK phosphorylation or cell viability .
Q. How are B-Raf inhibitors designed to target specific mutations like V600E?
Structure-based drug design leverages X-ray crystallography and molecular dynamics (MD) simulations to optimize inhibitor binding to the ATP-binding pocket. For V600E mutants, inhibitors are tailored to exploit the altered kinase conformation caused by the mutation. For example, GDC-0879 achieves selectivity by stabilizing the αC-helix "in" conformation in B-Raf<sup>V600E</sup> .
Q. What in vitro assays validate B-Raf inhibitor selectivity against related kinases (e.g., C-Raf)?
Selectivity is assessed using kinase panel screens (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases. Compounds like SB590885 show >10-fold selectivity for B-Raf over C-Raf. Cellular selectivity is confirmed by comparing IC50 in B-Raf<sup>V600E</sup>-mutant vs. wild-type cell lines (e.g., Colo205 vs. HCT-116) .
Q. How do researchers differentiate ATP-competitive vs. allosteric B-Raf inhibitors?
ATP-competitive inhibitors (e.g., vemurafenib) bind the active kinase conformation, while allosteric inhibitors (e.g., this compound 1) stabilize the DFG-out inactive state. Conformational specificity is validated via X-ray crystallography and enzymatic assays under ATP titration .
Advanced Research Questions
Q. How can paradoxical MAPK pathway activation by B-Raf inhibitors be mitigated in preclinical models?
Paradoxical activation occurs when inhibitors like dabrafenib induce dimerization with C-Raf in wild-type B-Raf cells. To circumvent this, researchers use:
Q. What computational strategies identify novel B-Raf inhibitors with reduced off-target effects?
Virtual screening workflows combine:
- Docking : Libraries (e.g., ZINC15) are screened against B-Raf<sup>V600E</sup> structures (PDB: 3OG7).
- MD simulations : Assess binding stability and water-mediated interactions.
- Free energy calculations : MM/GBSA predicts binding affinities. For example, HG6-64-1 was optimized using hierarchical scoring to enhance selectivity .
Q. How do researchers analyze contradictory clinical data on this compound efficacy in BRAF<sup>V600E</sup> tumors?
Contradictions arise due to tumor heterogeneity or co-occurring mutations (e.g., PTEN loss). Methods include:
- Single-cell sequencing : Identifies subpopulations with divergent drug responses.
- Ex vivo organoid models : Test inhibitor sensitivity in patient-derived samples.
- Biomarker stratification : Tumors with low ERK feedback (e.g., high DUSP6) show better response .
Q. What mechanisms drive acquired resistance to B-Raf/MEK inhibitor combinations?
Resistance mechanisms include:
- Secondary mutations : MEK1<sup>Q61K</sup> or NRAS<sup>Q61K</sup> reactivate MAPK signaling.
- Alternative pathways : PI3K/AKT or YAP upregulation sustains survival.
- Transcriptional adaptation : B-Raf splice variants (p61-BRAF) evade inhibition.
Validated via RNA-seq, CRISPR screens, and phospho-proteomics .
Q. How can molecular dynamics (MD) simulations improve understanding of this compound binding kinetics?
MD trajectories (100+ ns) reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
